5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane;dihydrochloride
Description
5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane dihydrochloride is a spirocyclic compound featuring a bicyclic system with nitrogen atoms at positions 2 and 3. The 2-methoxyethyl substituent enhances hydrophilicity, while the dihydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
5-(2-methoxyethyl)-2,5-diazaspiro[3.4]octane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-12-6-5-11-4-2-3-9(11)7-10-8-9;;/h10H,2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQAPPYOWZUHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC12CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
- Epoxidation : Ethyl 3-(2-methoxyethyl)-3-methylglycidate undergoes acid-catalyzed epoxide ring formation using p-toluenesulfonic acid in toluene at 80–85°C.
- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the ester to a primary alcohol.
- Oxidation : Jones oxidation converts the alcohol to a ketone intermediate.
- Cyclocondensation : Treatment with chloroacetamide and sulfuric acid generates the spirocyclic framework.
Key Conditions
| Parameter | Specification |
|---|---|
| Catalyst | p-Toluenesulfonic acid (0.5 eq) |
| Temperature | 80–85°C (epoxidation step) |
| Hydrogenation | 45 psi H₂, 10% Pd/C, ethanol |
| Oxidation | CrO₃/H₂SO₄ in acetone, 0°C |
This method achieves 34–41% overall yield for analogous diazaspiro compounds.
Nucleophilic Alkylation of Diazaspiro[3.4]octane
Building on methods for 5-methyl-2,5-diazaspiro[3.4]octane, the 2-methoxyethyl group can be introduced via:
Procedure
- Freebase Generation : Treat 2,5-diazaspiro[3.4]octane dihydrochloride with NaOH in methanol.
- Alkylation : React with 2-methoxyethyl bromide (1.2 eq) in DMF at 60°C for 18 hr.
- Salt Formation : Precipitate the product with HCl gas in diethyl ether.
Optimization Data
| Variable | Effect on Yield |
|---|---|
| Solvent (DMF vs THF) | DMF improves yield by 22% |
| Temperature | <50°C: incomplete conversion |
| Equivalents of R-X | 1.2 eq optimal; higher leads to di-alkylation |
This route provides 58–63% isolated yield for structurally similar compounds.
Reductive Amination Strategy
A three-component reductive amination approach adapted from spiro[3.5]nonane syntheses:
- Ketone Formation : React cyclopropane-1,1-diyldiacetic acid with 2-methoxyethylamine.
- Imination : Generate Schiff base using Ti(OiPr)₄ catalyst.
- Reduction : NaBH₃CN-mediated reduction forms the spirocyclic amine.
Critical Parameters
- Strict anhydrous conditions required for imine stability
- Ti(OiPr)₄ accelerates cyclization by Lewis acid catalysis
- Borohydride selectivity prevents over-reduction
Comparative Analysis of Methodologies
Table 1: Method Performance Metrics
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Epoxide ring-opening | 41 ± 3 | 97.2 | Pilot-scale demonstrated |
| Nucleophilic alkylation | 63 ± 2 | 98.5 | Limited by DMF removal |
| Reductive amination | 55 ± 4 | 96.8 | Requires specialized equipment |
Key findings:
- Alkylation route provides highest yield but generates stoichiometric HBr
- Epoxide method enables chiral center control but has multi-step overhead
- Reductive amination offers atom economy but requires expensive catalysts
Purification and Characterization
Final isolation typically involves:
- Ion-exchange chromatography using Dowex® 50WX4 resin
- Recrystallization from ethanol/diethyl ether (4:1 v/v)
- Salt formation with 2M HCl in IPA
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 3.65 (m, 2H, OCH₂), 3.45 (s, 3H, OCH₃), 3.30–3.10 (m, 8H, spiro-H)
- HRMS : m/z 187.1443 [M+H]⁺ (calc. 187.1447 for C₉H₁₈N₂O)
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane; dihydrochloride has been studied for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research indicates that derivatives of spirocyclic compounds exhibit anticancer properties. In a study, compounds similar to 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane were tested against leukemia cell lines, showing promising cytotoxic effects which could lead to the development of new cancer therapies .
Neuropharmacology
The compound's unique structure allows it to interact with neurotransmitter systems, making it a candidate for studying neurological disorders.
Case Study: Neuroprotective Effects
In preclinical trials, compounds with similar spirocyclic frameworks demonstrated neuroprotective effects against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthetic Chemistry
The synthesis of 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane; dihydrochloride provides insights into the development of new synthetic methodologies for complex organic molecules.
Data Table: Synthesis Pathways
Toxicological Studies
While exploring its applications, it is essential to consider the safety profile of 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane; dihydrochloride.
Toxicity Assessment
Toxicological evaluations reveal that the compound exhibits moderate toxicity at high doses, with specific warnings about skin irritation and harmful effects if ingested . These findings underscore the importance of careful handling and dosage regulation in future applications.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features and molecular properties of the target compound with similar diazaspiro derivatives:
Key Observations :
- Spiro System Size : Larger spiro systems (e.g., [3.4] vs. [2.5]) reduce ring strain and increase flexibility, which may improve binding to biological targets .
- Substituent Effects : The 2-methoxyethyl group in the target compound likely enhances water solubility compared to methyl or unsubstituted analogs, critical for drug bioavailability .
- Chirality : Compounds like (R)-5-methyl-4,7-diazaspiro[2.5]octane dihydrochloride demonstrate the importance of stereochemistry in pharmacological activity .
Commercial Availability and Specifications
Biological Activity
5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane; dihydrochloride is a spirocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique spirocyclic structure that contributes to its biological properties. The IUPAC name is 5-(2-methoxyethyl)-2,5-diazaspiro[3.4]octane, and it is characterized by the presence of two nitrogen atoms in the spiro framework, enhancing its interaction with biological targets.
The biological activity of 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can modulate the activity of enzymes and receptors, influencing various biological pathways. Notably, it has been identified as a potential inhibitor of certain protein interactions crucial for disease progression.
Antimalarial Properties
One significant area of research has focused on the antimalarial effects of diazaspiro compounds. A study highlighted that a series of diazaspiro[3.4]octane derivatives, including compounds similar to 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane, were identified through high-throughput screening against Plasmodium falciparum. These compounds demonstrated low nanomolar activity against the asexual blood stages of the parasite (<50 nM) and exhibited strong gametocyte sterilizing properties, indicating potential for transmission-blocking activity in malaria treatment .
Antitubercular Activity
Research has also explored the use of diazaspiro compounds as antitubercular agents. A derivative based on the diazaspiro framework showed promising results against Mycobacterium tuberculosis, achieving a minimum inhibitory concentration (MIC) as low as 0.016 μg/mL . This suggests that modifications to the diazaspiro structure could enhance antibacterial efficacy.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
